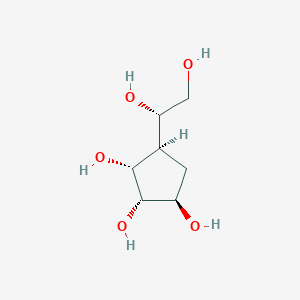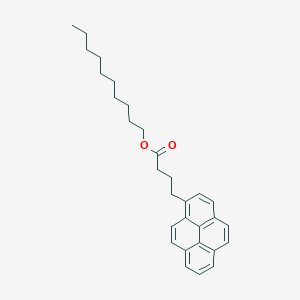
Decyl 4-(pyren-1-YL)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl 4-(pyren-1-YL)butanoate: is an organic compound with the molecular formula C30H36O2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a decyl ester group attached to the pyrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Decyl 4-(pyren-1-YL)butanoate typically involves the esterification of 1-pyrenebutyric acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Decyl 4-(pyren-1-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of the pyrene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: Pyrenequinones or other oxygenated pyrene derivatives.
Reduction: Decyl 4-(pyren-1-YL)butanol.
Substitution: Nitro-pyrene or halogenated pyrene derivatives.
Aplicaciones Científicas De Investigación
Decyl 4-(pyren-1-YL)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Decyl 4-(pyren-1-YL)butanoate is primarily based on its photophysical properties. The pyrene moiety can absorb light and undergo electronic transitions, making it useful as a fluorescent probe. The ester group can interact with various molecular targets, facilitating the labeling and tracking of biomolecules. The compound’s ability to undergo specific chemical reactions also allows it to be used in various synthetic and analytical applications.
Comparación Con Compuestos Similares
1-Pyrenebutyric acid: The parent compound of Decyl 4-(pyren-1-YL)butanoate, used in similar applications.
Decyl 4-(pyren-2-YL)butanoate: A structural isomer with different photophysical properties.
Pyrene derivatives: Compounds such as pyrene-1-carboxylic acid and pyrene-1-methanol, which have similar applications in fluorescence and labeling.
Uniqueness: this compound is unique due to its combination of a long alkyl chain and a pyrene moiety, which enhances its solubility in organic solvents and its ability to interact with various molecular targets. This makes it particularly useful in applications requiring both hydrophobic and fluorescent properties.
Propiedades
Número CAS |
849501-57-1 |
|---|---|
Fórmula molecular |
C30H36O2 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
decyl 4-pyren-1-ylbutanoate |
InChI |
InChI=1S/C30H36O2/c1-2-3-4-5-6-7-8-9-22-32-28(31)15-11-12-23-16-17-26-19-18-24-13-10-14-25-20-21-27(23)30(26)29(24)25/h10,13-14,16-21H,2-9,11-12,15,22H2,1H3 |
Clave InChI |
RPUOASDSFVSAPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)

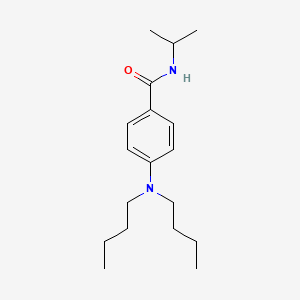

![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
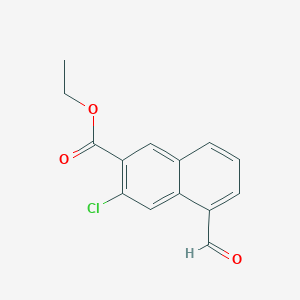
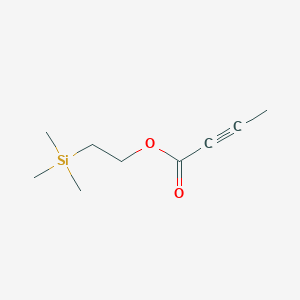
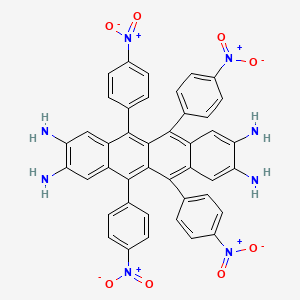
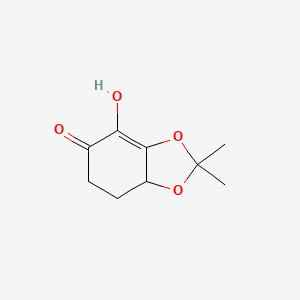

![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
